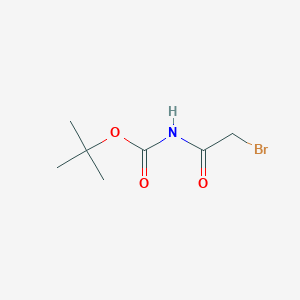
叔丁基N-(2-溴乙酰基)氨基甲酸酯
描述
tert-butyl N-(2-bromoacetyl)carbamate: is an organic compound with the molecular formula C7H12BrNO3 and a molecular weight of 238.08 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further substituted with a bromoacetyl group.
科学研究应用
Chemistry: tert-butyl N-(2-bromoacetyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active compounds and pharmaceuticals .
Biology: In biological research, tert-butyl N-(2-bromoacetyl)carbamate is used to modify proteins and peptides. It can be used to introduce bromoacetyl groups into biomolecules, which can then undergo further functionalization .
Medicine: It can be used to synthesize novel drug candidates with improved pharmacological properties .
Industry: In the industrial sector, tert-butyl N-(2-bromoacetyl)carbamate is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .
准备方法
Synthetic Routes and Reaction Conditions: tert-butyl N-(2-bromoacetyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with bromoacetyl bromide in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of tert-butyl N-(2-bromoacetyl)carbamate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: tert-butyl N-(2-bromoacetyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Major Products Formed:
Nucleophilic substitution: The major products are the corresponding substituted carbamates.
Hydrolysis: The major products are the corresponding amines and carbon dioxide.
作用机制
The mechanism of action of tert-butyl N-(2-bromoacetyl)carbamate involves the reactivity of the bromoacetyl group. The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new chemical bonds . The carbamate moiety can also undergo hydrolysis, releasing the corresponding amine and carbon dioxide . These reactions enable the compound to modify biomolecules and participate in various chemical transformations.
相似化合物的比较
tert-butyl N-(2-bromoethyl)carbamate: Similar in structure but with an ethyl group instead of an acetyl group.
tert-butyl N-(4-bromobutyl)carbamate: Similar in structure but with a butyl group instead of an acetyl group.
Uniqueness: tert-butyl N-(2-bromoacetyl)carbamate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in scientific research .
属性
IUPAC Name |
tert-butyl N-(2-bromoacetyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBOUPWSAWJWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96394-42-2 | |
| Record name | tert-butyl N-(2-bromoacetyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














